![molecular formula C23H29F3N6O B2362290 (4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034336-98-4](/img/structure/B2362290.png)
(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
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Description
(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H29F3N6O and its molecular weight is 462.521. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further studies .
- The compound’s piperazine and pyrimidine moieties suggest potential neuroprotective effects. Scientists have explored its role in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
- The trifluoromethyl-substituted pyridine ring could contribute to antiviral properties. Investigations have focused on its efficacy against viral infections, including HIV-1 .
- The methanone group may modulate inflammatory pathways. Researchers have studied its impact on inflammation-related disorders, such as rheumatoid arthritis and inflammatory bowel disease .
- Given its diverse functional groups, the compound might influence metabolic processes. Studies have explored its potential in managing diabetes, obesity, and lipid metabolism .
- Scientists have employed derivatives of this compound as chemical probes to investigate cellular processes. Its unique structure allows for specific interactions with biological targets .
Anticancer Properties
Neurological Disorders
Antiviral Activity
Anti-inflammatory Effects
Metabolic Disorders
Chemical Biology Tools
properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N6O/c1-15-13-31(20-5-4-18(12-27-20)23(24,25)26)10-11-32(15)19-6-8-30(9-7-19)22(33)21-16(2)28-14-29-17(21)3/h4-5,12,14-15,19H,6-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZUFHOHIXIYOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(N=CN=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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